Thiophene Regioisomer Attachment: 3-ylmethyl vs. 2-ylmethyl in N-Substituted Pyrimidin-2-amines
The compound employs a thiophen-3-ylmethyl linker at the N-2 amine, distinguishing it from the more prevalent thiophen-2-ylmethyl analogs (e.g., 4-(1-Phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-ylmethyl)pyrimidin-2-amine). In the CDK2 inhibitor series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, the N-substituent geometry profoundly affected potency; compound 15 (bearing a specific N-pyrazole substituent) achieved Ki = 0.005 µM, while closely related analogs with altered N-substitution exhibited Ki values in the 0.1–>1 µM range [1]. The 3-ylmethyl attachment point alters the dihedral angle between the thiophene and the pyrimidine-2-amine plane, which computational docking suggests can reorient the terminal sulfur atom by approximately 1.5–2.0 Å relative to the 2-ylmethyl isomer, impacting hydrophobic pocket engagement [2]. No direct head-to-head biochemical comparison between the 3-ylmethyl and 2-ylmethyl regioisomers of this specific scaffold has been published to date.
| Evidence Dimension | Impact of N-substituent geometry on CDK2 inhibitory potency within N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine scaffold |
|---|---|
| Target Compound Data | Thiophen-3-ylmethyl isomer; no direct CDK2 Ki data available |
| Comparator Or Baseline | Compound 15 in Fanta et al. 2023 (N-pyrazole substituent): CDK2 Ki = 0.005 µM; other N-substituent variants in series: Ki = 0.1–>1 µM |
| Quantified Difference | N-substituent variation produced >200-fold range in Ki within a single scaffold series (not direct target compound data) |
| Conditions | CDK2/Cyclin A2 enzymatic assay, ATP-competitive format, radiometric filtration |
Why This Matters
The N-substituent geometry is a known potency determinant in this scaffold class; the 3-ylmethyl thiophene isomer may offer distinct binding orientation relative to the more common 2-ylmethyl isomer, potentially enabling alternative selectivity profiles or intellectual property positioning.
- [1] Fanta BS, et al. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules. 2023;28(7):3082. View Source
- [2] Jhoti H, et al. 4-(2,5-Dichloro-thiophen-3-yl)-pyrimidin-2-ylamine CDK2 inhibitor crystal structure (PDB 1PXI). Protein Data Bank. 2003. doi:10.2210/pdb1PXI/pdb. View Source
